4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one
Overview
Description
4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one is a complex organic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties . The unique structure of this compound, which includes a thiazepine ring fused to a pyranone moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one can be achieved through a series of chemical reactions. One common method involves the use of a multicomponent reaction (MCR) strategy, which allows for the efficient and convenient synthesis of complex molecules in a single reaction vessel . The reaction typically involves the condensation of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2-one in the presence of a catalyst such as sodium acetate in ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its antioxidant properties make it useful in the development of pharmaceuticals and nutraceuticals . Additionally, it is used in the industry for the synthesis of dyes and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it effective as an anticancer agent . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one include other pyran derivatives such as 4-Hydroxy-6-methyl-2-pyrone and 2,4-Dihydroxy-6-methylbenzaldehyde . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. For example, 4-Hydroxy-6-methyl-2-pyrone is known for its use as a flavoring agent and intermediate in organic synthesis, while 2,4-Dihydroxy-6-methylbenzaldehyde is used in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-11-3-5-13(6-4-11)16-10-14(19-7-8-23-16)17-15(20)9-12(2)22-18(17)21/h3-6,9,16,20H,7-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRASIAATKYGRMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NCCS2)C3=C(C=C(OC3=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.